4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde is a chemical compound with a complex structure that includes a thiazole ring, a chloro group, a methoxyphenyl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the condensation of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of a chlorinating agent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbaldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde can be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
4-Chloro-2-methoxyphenol: Similar in structure but lacks the thiazole ring.
2-Methoxybenzaldehyde: Similar in the methoxyphenyl group but lacks the thiazole and chloro groups.
1,3-Thiazole-5-carbaldehyde: Similar in the thiazole ring but lacks the methoxyphenyl and chloro groups.
Properties
IUPAC Name |
4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-8-5-3-2-4-7(8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNWTFTIIZYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326334 | |
Record name | 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827702 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851288-50-1 | |
Record name | 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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